

In-depth Technical Guide: Ms-PEG3-CH2CH2COOH (CAS Number: 2306832-21-1)

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Compound of Interest

Compound Name: Ms-PEG3-CH2CH2COOH

Cat. No.: B11829351

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ms-PEG3-CH2CH2COOH, with CAS number 2306832-21-1, is a discrete polyethylene glycol (PEG) derivative that serves as a critical linker in the development of advanced bioconjugates. Its chemical structure incorporates a methanesulfonyl (mesyl) group, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This heterobifunctional architecture makes it a versatile tool in the fields of targeted drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG3 spacer enhances solubility and provides optimal spatial separation between the conjugated molecules, which is crucial for their biological activity.

Chemical and Physical Properties

The fundamental properties of **Ms-PEG3-CH2CH2COOH** are summarized in the table below. This information is essential for researchers in calculating stoichiometry for conjugation reactions and for the overall characterization of the resulting conjugates.



Property	Value
CAS Number	2306832-21-1
Molecular Formula	C10H20O8S
Molecular Weight	300.33 g/mol
Appearance	Solid
Purity	Typically ≥95%
Storage Conditions	Store at -20°C for long-term stability

Applications in Drug Development

Ms-PEG3-CH2CH2COOH is primarily utilized as a linker in the synthesis of two cutting-edge therapeutic modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a monoclonal antibody is linked to a potent cytotoxic payload. The linker plays a pivotal role in the stability and efficacy of the ADC. **Ms-PEG3-CH2CH2COOH** can be used to connect the antibody to the drug. The PEG component can improve the solubility and pharmacokinetic profile of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. A linker is required to connect the target-binding ligand to the E3 ligase-binding ligand. PEG-based linkers like **Ms-PEG3-CH2CH2COOH** are valuable in PROTAC design to modulate solubility and cell permeability.

Experimental Protocols

While specific, published protocols detailing the use of **Ms-PEG3-CH2CH2COOH** are not readily available in the public domain, the following represents generalized, representative protocols for the synthesis of ADCs and PROTACs using a PEG linker with a terminal carboxylic acid.



Disclaimer: The following protocols are illustrative examples and may require optimization for specific applications.

Representative Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the steps for conjugating a drug to an antibody using a PEG linker with a terminal carboxylic acid.

Step 1: Activation of the Carboxylic Acid on the Linker

- Dissolve Ms-PEG3-CH2CH2COOH in an anhydrous organic solvent (e.g., DMF or DMSO).
- Add an activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
- Stir the reaction at room temperature for 1-2 hours.

Step 2: Conjugation of the Activated Linker to the Drug

- Dissolve the drug molecule (containing a suitable nucleophile, such as an amine) in an appropriate solvent.
- Add the activated linker solution to the drug solution.
- Stir the reaction at room temperature overnight.
- Purify the drug-linker conjugate using chromatography (e.g., HPLC).

Step 3: Antibody Reduction (if necessary)

- If conjugating to cysteine residues, partially reduce the antibody's interchain disulfide bonds using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
- Incubate for a controlled period to achieve the desired number of free thiols.
- Remove the reducing agent using a desalting column.



Step 4: Conjugation of the Drug-Linker to the Antibody

- Dissolve the purified drug-linker conjugate in a conjugation buffer.
- Add the drug-linker solution to the (reduced) antibody solution.
- Incubate the reaction for several hours at a controlled temperature (e.g., 4°C or room temperature).
- Quench the reaction by adding an excess of a small molecule scavenger (e.g., N-acetylcysteine for maleimide chemistry).

Step 5: Purification and Characterization of the ADC

- Purify the ADC using size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated drug-linker and free antibody.
- Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Representative Protocol for PROTAC Synthesis

This protocol describes a modular approach to synthesizing a PROTAC using a PEG linker with a terminal carboxylic acid.

Step 1: Synthesis of Linker-Ligand 1 (E3 Ligase Ligand)

- Activate the carboxylic acid of Ms-PEG3-CH2CH2COOH using a coupling agent like HATU
 or HOBt in the presence of a base such as DIPEA in an anhydrous solvent like DMF.
- Add the E3 ligase ligand (containing a free amine) to the activated linker solution.
- Stir the reaction at room temperature until completion (monitored by LC-MS).
- Purify the linker-E3 ligase ligand conjugate by chromatography.

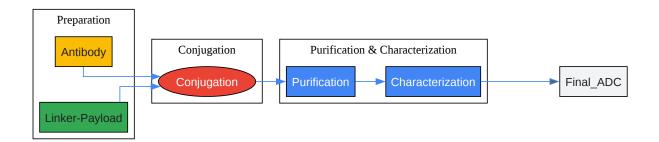
Step 2: Coupling of Linker-Ligand 1 to Ligand 2 (Target Protein Ligand)

 The other end of the linker (the mesyl group in this case) can be displaced by a nucleophile on the target protein ligand.



- Dissolve the purified linker-E3 ligase ligand conjugate and the target protein ligand (with a suitable nucleophilic group, e.g., a phenol or amine) in an appropriate solvent.
- Add a non-nucleophilic base (e.g., cesium carbonate or potassium carbonate) to facilitate the reaction.
- Stir the reaction, potentially with heating, until completion (monitored by LC-MS).
- Purify the final PROTAC molecule using preparative HPLC.

Visualizations General Workflow for ADC Synthesis

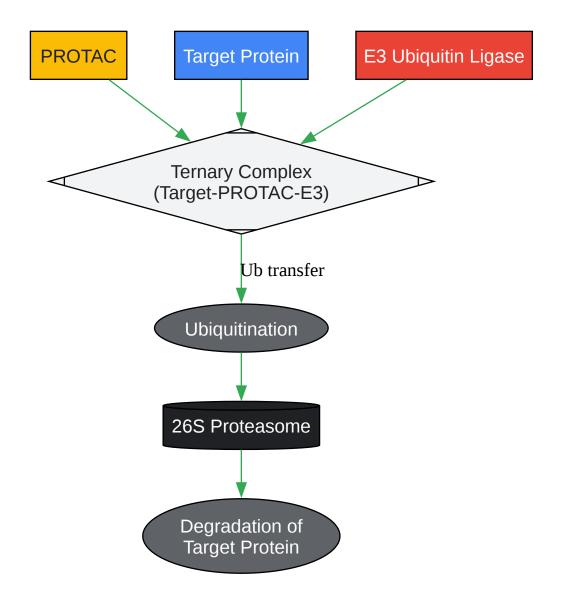


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Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Mechanism of Action of a PROTAC





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Caption: The catalytic cycle of a PROTAC leading to targeted protein degradation.

Safety and Handling

- Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area.
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.



Conclusion

Ms-PEG3-CH2CH2COOH is a valuable chemical tool for the construction of sophisticated bioconjugates. Its defined structure and versatile reactive groups allow for the precise engineering of ADCs and PROTACs. While specific experimental data for this particular linker is limited in publicly accessible literature, the provided general protocols and conceptual diagrams offer a solid foundation for researchers to incorporate this and similar PEG linkers into their drug development pipelines. Further optimization and characterization will be necessary to tailor its use for specific biological targets and therapeutic applications.

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